3-fluoro-3-(2-methylphenyl)azetidine hydrochloride
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Overview
Description
3-fluoro-3-(2-methylphenyl)azetidine hydrochloride: is an organic compound with the molecular formula C10H12FN·HCl. It is a member of the azetidine family, characterized by a four-membered ring structure containing nitrogen. The presence of a fluorine atom and a 2-methylphenyl group attached to the azetidine ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-3-(2-methylphenyl)azetidine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an alkyl halide, the azetidine ring can be formed under basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the 2-Methylphenyl Group: The 2-methylphenyl group can be introduced through Friedel-Crafts alkylation reactions using 2-methylbenzene and a suitable catalyst like aluminum chloride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the azetidine ring or the fluorine atom, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3-fluoro-3-(2-methylphenyl)azetidine hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is used to study the effects of fluorinated azetidines on biological systems. It serves as a model compound to investigate the interactions of fluorinated molecules with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its fluorine atom and azetidine ring are key features that can enhance the pharmacokinetic properties of drug candidates.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-3-(2-methylphenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and azetidine ring can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
- 3-fluoro-3-(3-methylphenyl)azetidine hydrochloride
- 3-fluoro-3-(4-methylphenyl)azetidine hydrochloride
- 3-fluoro-3-(2-chlorophenyl)azetidine hydrochloride
Comparison:
- Structural Differences: The position of the substituents on the phenyl ring (ortho, meta, or para) can significantly influence the chemical properties and reactivity of the compounds.
- Reactivity: The presence of different substituents (e.g., methyl, chloro) can affect the compound’s reactivity in various chemical reactions.
- Applications: While all these compounds may have similar applications in organic synthesis and medicinal chemistry, their specific properties can make them more suitable for certain applications over others.
Properties
CAS No. |
2445794-69-2 |
---|---|
Molecular Formula |
C10H13ClFN |
Molecular Weight |
201.7 |
Purity |
95 |
Origin of Product |
United States |
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